Home > Products > Screening Compounds P50959 > Methyl 2-guanidinoacetate
Methyl 2-guanidinoacetate -

Methyl 2-guanidinoacetate

Catalog Number: EVT-15337459
CAS Number:
Molecular Formula: C4H9N3O2
Molecular Weight: 131.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of methyl 2-guanidinoacetate can be achieved through various chemical methods. One notable approach involves the reaction of monoethanolamine with O-methyl-isourea, followed by oxidation with manganese dioxide. The general reaction pathway can be summarized as follows:

  1. Initial Reaction: Monoethanolamine reacts with O-methyl-isourea at temperatures between 30°C to 100°C.
  2. Oxidation Step: The resulting guanidine radical undergoes further reaction with manganese dioxide at temperatures ranging from 30°C to 65°C.

This method allows for the efficient production of methyl 2-guanidinoacetate with yields reported between 74% to 83.76% depending on the specific conditions used during synthesis .

Molecular Structure Analysis

The molecular structure of methyl 2-guanidinoacetate consists of a guanidine group attached to an acetate moiety. The chemical formula is C4H10N4O2C_4H_10N_4O_2, and its molecular weight is approximately 146.15 g/mol.

Structural Data

  • IUPAC Name: Methyl (2-guanidinoacetate)
  • Chemical Formula: C4H10N4O2C_4H_{10}N_4O_2
  • Molecular Weight: 146.15 g/mol
  • 3D Structure: The compound features a central carbon atom bonded to a guanidine group and an acetate group, which can be represented in various structural models.
Chemical Reactions Analysis

Methyl 2-guanidinoacetate participates in several biochemical reactions, most notably in the methylation process to form creatine. The key reaction involves:

S adenosyl L methionine+guanidinoacetateS adenosylhomocysteine+creatine\text{S adenosyl L methionine}+\text{guanidinoacetate}\rightleftharpoons \text{S adenosylhomocysteine}+\text{creatine}

This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to guanidinoacetate, producing creatine and S-adenosylhomocysteine as products .

Mechanism of Action

The mechanism of action for methyl 2-guanidinoacetate primarily revolves around its role as a substrate in the synthesis of creatine. When dietary or endogenous levels of methyl 2-guanidinoacetate increase, it enhances the availability of substrates for creatine synthesis, which is critical for energy production in muscle cells.

The conversion process involves:

  1. Methylation: Methyl groups are transferred from S-adenosyl-L-methionine to methyl 2-guanidinoacetate.
  2. Formation of Creatine: The resultant product, creatine, plays a vital role in ATP regeneration during high-energy demand situations.

This process significantly influences metabolic pathways related to energy homeostasis and may impact plasma levels of homocysteine, as observed in studies involving dietary supplementation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with temperature and pH.

Chemical Properties

  • pH Stability: Generally stable within physiological pH ranges.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions.

Relevant Data

Applications

Methyl 2-guanidinoacetate has several scientific applications:

  1. Nutritional Supplements: Used as a dietary supplement to enhance athletic performance by increasing creatine levels.
  2. Animal Feed Additive: Approved for use in poultry and livestock to promote growth and improve feed efficiency.
  3. Research Tool: Utilized in metabolic studies to understand energy metabolism and related disorders.
Biochemical Pathways and Metabolic Implications

Role in Creatine Biosynthesis and Energy Homeostasis

Methyl 2-guanidinoacetate, more commonly known as guanidinoacetate (GAA), serves as the immediate biosynthetic precursor of creatine, a molecule fundamental to cellular energy homeostasis. The de novo synthesis of creatine occurs via a two-step, multi-organ process: First, in the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transamidination of arginine to glycine, yielding GAA and ornithine. Second, GAA circulates to the liver where guanidinoacetate methyltransferase (GAMT) methylates it using S-adenosylmethionine (SAM) as the methyl donor, forming creatine and S-adenosylhomocysteine (SAH) [1] [4].

This pathway consumes substantial metabolic resources: ~40% of all SAM-derived methyl groups in the body are dedicated to GAA methylation, making it the single largest methylation reaction in mammalian physiology [1] [8]. The synthesized creatine is then released into the bloodstream and actively transported into energy-demanding tissues—particularly skeletal muscle, heart, and brain—where it is phosphorylated to phosphocreatine. Phosphocreatine acts as a high-energy phosphate reservoir, buffering ATP/ADP ratios during periods of high metabolic demand and facilitating intracellular energy shuttling via the creatine kinase circuit [1] [7].

Table 1: Tissue-Specific Roles in Creatine Biosynthesis

TissueKey EnzymePrimary Metabolic RoleRegulation by Creatine
KidneyAGATGAA synthesis from arginine + glycineStrongly downregulated
LiverGAMTCreatine synthesis via GAA methylationNot directly inhibited
Muscle/BrainCreatine KinaseATP buffering via phosphocreatineUptake via creatine transporter (SLC6A8)

Enzymatic Regulation of Guanidinoacetate Methylation

The methylation of GAA to creatine is catalyzed exclusively by guanidinoacetate methyltransferase (GAMT), a cytosolic enzyme predominantly expressed in hepatocytes and pancreatic acinar cells [4] [10]. GAMT exhibits absolute substrate specificity for GAA and SAM, with a reported Km for GAA of ~0.057 mM in humans, indicating high affinity [10]. Unlike AGAT—whose expression is suppressed by creatine feedback—GAMT activity is not directly inhibited by creatine accumulation. However, it is competitively inhibited by SAH, the demethylated product of SAM, linking its activity to cellular methylation balance [1] [4].

GAMT deficiency results in profound biochemical disruptions: GAA accumulates to toxic levels (>10-fold normal plasma concentrations), while creatine synthesis collapses. Genetic studies reveal that missense, nonsense, and frameshift mutations in the GAMT gene (chromosome 19p13.3) impair enzyme function via multiple mechanisms:

  • Premature termination (e.g., c.235C>T; p.Q79*) truncates the protein [2]
  • Splicing defects (e.g., c.391+5G>C) disrupt mRNA processing [9]
  • Amino acid substitutions destabilize the enzyme fold or active site [10]

Recombinant human GAMT exhibits poor solubility and stability, complicating therapeutic development. Protein engineering efforts have targeted degradation hotspots (e.g., Leu37, Gly38) to improve stability, though mutations can abolish activity (e.g., L37I-G38A mutant) [10].

Table 2: Clinically Relevant GAMT Gene Variants and Functional Impact

Nucleotide ChangeProtein EffectFunctional ConsequenceReference
c.235C>Tp.Gln79*Premature truncation, loss of function [2]
c.391+5G>CAltered splicingAberrant mRNA processing [9]
c.442dupCp.Gln148Profs*43Frameshift, early termination [6]
c.59G>Ap.Trp20*Loss of functional protein [5]

Metabolic Flux Analysis in Cerebral Creatine Deficiency Syndromes

Cerebral creatine deficiency syndromes (CCDS) comprise three disorders: GAMT deficiency (GAMT-D), AGAT deficiency (AGAT-D), and creatine transporter deficiency (CRTR-D). Quantitative magnetic resonance spectroscopy (MRS) serves as the cornerstone for in vivo metabolic flux analysis, revealing severely reduced or absent creatine peaks (at 3.0 ppm) in the brains of all CCDS patients. In GAMT-D, a distinct GAA peak at 3.8 ppm is pathognomonic, reflecting systemic accumulation [2] [6].

Longitudinal MRS studies demonstrate that therapeutic interventions dynamically alter metabolic fluxes:

  • Oral creatine monohydrate (50–500 mg/kg/day) increases brain creatine concentrations, though levels rarely normalize (e.g., from <20% to 40–70% of controls) [6].
  • Arginine restriction (<250 mg/kg/day) and ornithine supplementation reduce GAA synthesis, decreasing plasma GAA by 60–80% [5] [6].
  • Combined therapy shows dose-dependent efficacy: High-dose creatine + ornithine yields superior creatine replenishment and GAA suppression than either alone [6].

Notably, AGAT-D exhibits minimal GAA accumulation and responds robustly to creatine monotherapy, while CRTR-D (X-linked) shows elevated urinary creatine:creatinine ratios and poor response to creatine supplementation due to transporter defects [3].

Table 3: Metabolic Flux Responses to Therapy in GAMT Deficiency

BiomarkerPre-Treatment StatusPost-Therapy ChangeCorrelation with Clinical Outcome
Brain Cr (MRS)Severely depleted (0-20% of normal)Increases to 40-70% of normalPositive correlation with cognitive gains
Plasma GAAMarkedly elevated (>10x ULN)Decreases by 60-80%Reduction correlates with seizure control
Urine GAAElevatedVariable reductionPoor correlation with neurological symptoms
CSF CreatineUndetectablePartial restorationAssociated with motor improvement

Pathological Accumulation Mechanisms in Neurodevelopmental Disorders

In GAMT deficiency, the dual hit of cerebral creatine depletion and GAA neurotoxicity drives neuropathology. GAA accumulation (up to 200 μmol/L in plasma vs. normal <3 μmol/L) disrupts CNS function via multiple neurotoxic mechanisms [1] [7]:

  • GABAergic Dysfunction: GAA acts as a partial agonist of GABAA receptors in murine models, potentially inducing hyperexcitability and seizures [1].
  • Energy Metabolism Impairment: In vitro studies show GAA inhibits Na+,K+-ATPase activity, depleting ATP and disrupting ion gradients critical for neuronal signaling [1].
  • Oxidative Stress: Elevated GAA may promote reactive oxygen species formation and mitochondrial dysfunction, though human data are limited.

The energy deficit from creatine depletion exacerbates this: Phosphocreatine buffers temporal ATP fluctuations during synaptic transmission and axonal transport. Its absence impairs neurodevelopment, myelination, and synaptic plasticity, manifesting clinically as global developmental delay, intellectual disability, and autistic behaviors [5] [6]. Epilepsy—often refractory myoclonic or generalized seizures—affects >70% of symptomatic GAMT-D patients, while extrapyramidal movement disorders (dystonia, choreoathetosis) occur in ~50% [5] [9].

Notably, basal ganglia pathology is prominent: Brain MRI may show bilateral globus pallidus hyperintensity on T2-weighted imaging and pallidal calcification, reflecting vulnerability to energy failure and excitotoxicity [2] [6]. Early diagnosis and treatment are critical; patients treated before symptom onset (e.g., via sibling screening) often achieve near-normal development, while delayed intervention yields incomplete responses [6] [9].

Table 4: Comparative Pathophysiology of Cerebral Creatine Deficiency Syndromes

DisorderPrimary DefectCreatine in Brain (MRS)GAA AccumulationMovement Disorders
GAMT DeficiencyGAMT enzymeAbsent/Severely reducedMarked (Plasma/CSF)Frequent (>50%)
AGAT DeficiencyAGAT enzymeAbsent/Severely reducedLowRare
Creatine Transporter (SLC6A8)Transporter defectReduced (Males)NormalOccasional

Properties

Product Name

Methyl 2-guanidinoacetate

IUPAC Name

methyl 2-(diaminomethylideneamino)acetate

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C4H9N3O2/c1-9-3(8)2-7-4(5)6/h2H2,1H3,(H4,5,6,7)

InChI Key

BYUOAQWHIKQRNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.